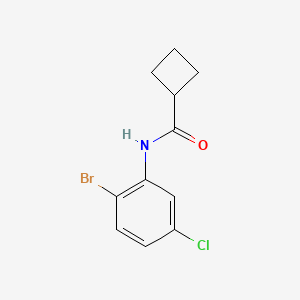
N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide: is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a cyclobutanecarboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Chlorination: Starting with a phenyl compound, bromination and chlorination reactions can introduce the respective halogens at the desired positions on the aromatic ring.
Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide group can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:
Halogenation Reactions: Large-scale halogenation reactions are carried out under controlled conditions to ensure the selective introduction of bromine and chlorine atoms.
Cyclization Reactions: Cyclization reactions are performed to form the cyclobutanecarboxamide group, often using catalysts to improve efficiency and yield.
化学反应分析
Types of Reactions: N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution Reactions: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Derivatives with reduced halogen atoms or additional hydrogen atoms.
Substitution Products: Compounds with different functional groups replacing the halogens.
Chemistry:
Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine:
Drug Development: It is explored for potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound is used in material science for the development of new materials with unique properties.
作用机制
The mechanism by which N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
相似化合物的比较
N-(2-Bromo-4-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-6-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-3-chlorophenyl)cyclobutanecarboxamide
This comprehensive overview provides a detailed understanding of N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(2-bromo-5-chlorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRUKIEYAGLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














